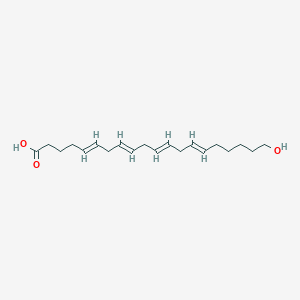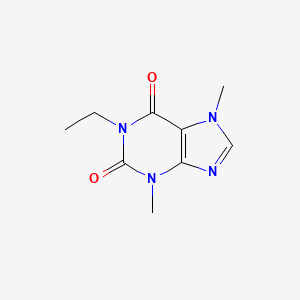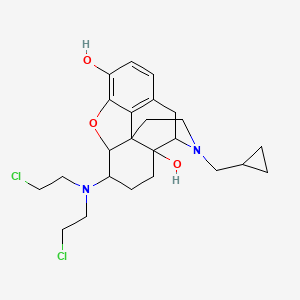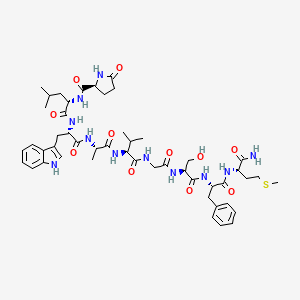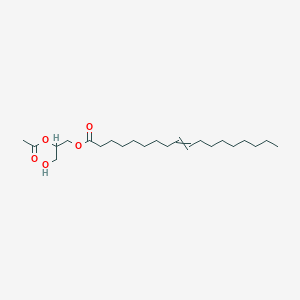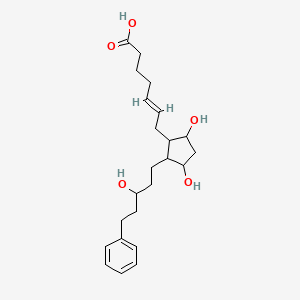
Latanoprostacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Latanoprostacid is a synthetic analog of prostaglandin F2 alpha, primarily used in the treatment of elevated intraocular pressure, such as in open-angle glaucoma and ocular hypertension . It is an active metabolite of latanoprost, which is a prodrug. This compound works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions
Latanoprostacid is synthesized through a multi-step process starting from prostaglandin F2 alpha. The key steps involve esterification, reduction, and hydrolysis reactions. The synthesis begins with the esterification of prostaglandin F2 alpha to form an isopropyl ester. This is followed by a reduction step to convert the ester into an alcohol. Finally, the alcohol undergoes hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Latanoprostacid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
科学研究应用
Latanoprostacid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: this compound is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension.
Industry: This compound is used in the development of new ophthalmic drugs and formulations
作用机制
Latanoprostacid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor through the uveoscleral pathway. The increased outflow reduces intraocular pressure, which is beneficial in conditions like glaucoma .
相似化合物的比较
Similar Compounds
Latanoprostene bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow through both uveoscleral and trabecular pathways.
Netarsudil: A Rho kinase inhibitor that increases trabecular outflow and decreases aqueous production.
Uniqueness
Latanoprostacid is unique in its specific action on the prostaglandin F receptor, leading to targeted remodeling of the ciliary muscle’s extracellular matrix. This specific mechanism makes it highly effective in reducing intraocular pressure with minimal systemic side effects .
属性
分子式 |
C23H34O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
(E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+ |
InChI 键 |
HNPFPERDNWXAGS-LZCJLJQNSA-N |
手性 SMILES |
C1C(C(C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
规范 SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


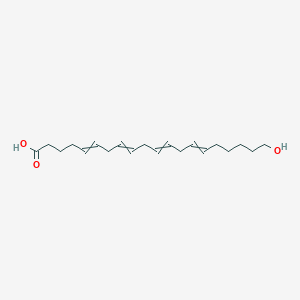
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
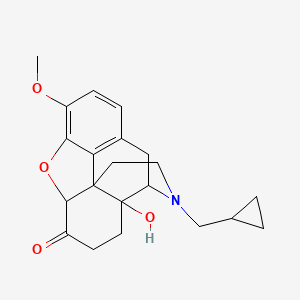
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
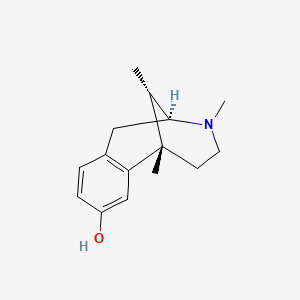
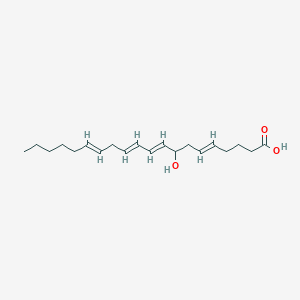
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
